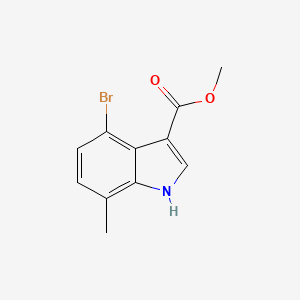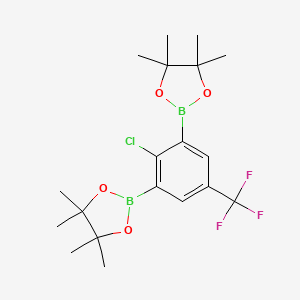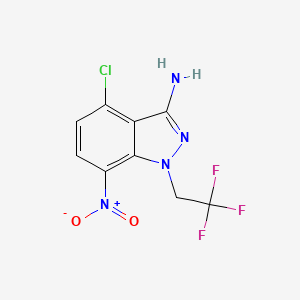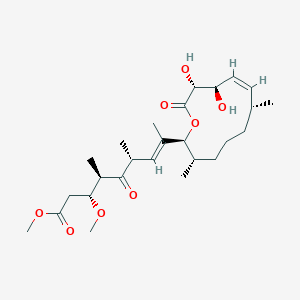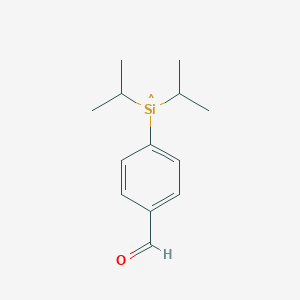
4-(Diisopropylsilyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diisopropylsilyl)benzaldehyde is an organic compound with the molecular formula C13H20OSi. It is a derivative of benzaldehyde, where the benzene ring is substituted with a diisopropylsilyl group at the para position. This compound is of interest in organic synthesis and material science due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4-(Diisopropylsilyl)benzaldehyde can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzaldehyde diethyl acetal with n-butyllithium in tetrahydrofuran and hexane at -78°C under an inert atmosphere. This intermediate is then reacted with chlorodiisopropylsilane at temperatures ranging from -78°C to 20°C to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
化学反応の分析
Types of Reactions
4-(Diisopropylsilyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diisopropylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: 4-(Diisopropylsilyl)benzoic acid.
Reduction: 4-(Diisopropylsilyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
科学的研究の応用
4-(Diisopropylsilyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 4-(Diisopropylsilyl)benzaldehyde primarily involves its reactivity due to the aldehyde group and the diisopropylsilyl substituent. The aldehyde group can participate in nucleophilic addition reactions, while the diisopropylsilyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
Benzaldehyde: The parent compound, which lacks the diisopropylsilyl group.
4-(Trimethylsilyl)benzaldehyde: Similar structure but with a trimethylsilyl group instead of diisopropylsilyl.
4-(Tert-butyldimethylsilyl)benzaldehyde: Contains a tert-butyldimethylsilyl group.
Uniqueness
4-(Diisopropylsilyl)benzaldehyde is unique due to the presence of the diisopropylsilyl group, which provides distinct steric and electronic effects compared to other silyl-substituted benzaldehydes.
特性
分子式 |
C13H19OSi |
|---|---|
分子量 |
219.37 g/mol |
InChI |
InChI=1S/C13H19OSi/c1-10(2)15(11(3)4)13-7-5-12(9-14)6-8-13/h5-11H,1-4H3 |
InChIキー |
KWUTUYCLBAGJBY-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C1=CC=C(C=C1)C=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


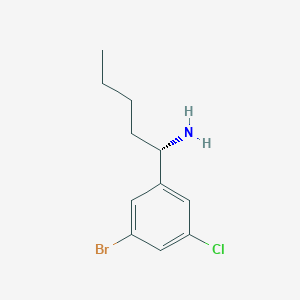
![Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12834064.png)
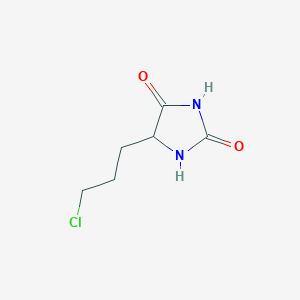

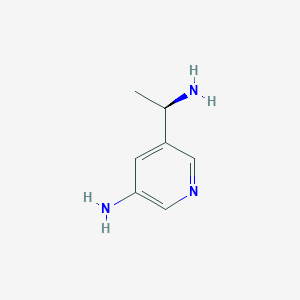
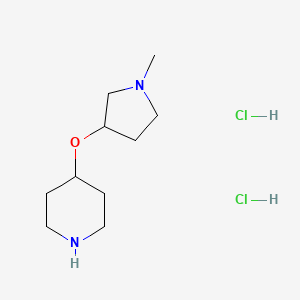
![(3A'R,4'R,6'R,6a'R)-6'-(hydroxymethyl)tetrahydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'-ol](/img/structure/B12834086.png)

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B12834089.png)
